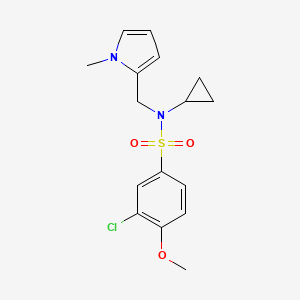

3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-cyclopropyl-4-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c1-18-9-3-4-13(18)11-19(12-5-6-12)23(20,21)14-7-8-16(22-2)15(17)10-14/h3-4,7-10,12H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIWIQBORGNLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide, with the CAS number 1286732-41-9 and a molecular weight of 354.9 g/mol, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN2O3S. Its structure includes a chloro group, a cyclopropyl moiety, and a methoxy group attached to a benzenesulfonamide framework. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H19ClN2O3S |

| Molecular Weight | 354.9 g/mol |

| CAS Number | 1286732-41-9 |

Biological Activity

Recent studies have indicated that compounds structurally related to 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide exhibit a range of biological activities:

- Anticancer Activity : Research has shown that similar sulfonamide derivatives possess significant anticancer properties. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

- Antibacterial Activity : Compounds in this class have been studied for their antibacterial properties. They have shown moderate to strong activity against gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Enzyme Inhibition : Some studies have indicated that related compounds can inhibit key enzymes involved in cancer metabolism and progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Case Studies and Research Findings

Several studies provide insight into the biological activity of compounds related to 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide:

- Study on Anticancer Activity : A study evaluated a series of sulfonamide derivatives for their anticancer effects against multiple human cancer cell lines, reporting significant growth inhibition with some compounds exhibiting IC50 values as low as 5 µM .

- Antibacterial Screening : Another research project focused on synthesizing new sulfonamide derivatives showed promising antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds displaying minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Inhibition of Enzymatic Activity : A study involving docking simulations revealed that certain derivatives could effectively bind to target enzymes like HDACs, suggesting a mechanism for their anticancer effects .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Anticancer Activity

Research has shown that compounds similar to 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide can inhibit cancer cell proliferation. The structural features of this compound may allow it to interfere with cellular pathways involved in tumor growth. For instance, sulfonamide derivatives have been noted for their ability to inhibit carbonic anhydrase, which is often upregulated in cancer cells .

Antimicrobial Properties

Sulfonamide derivatives are known for their antimicrobial effects. The presence of the methoxy group and the chloro substituent can enhance the compound's ability to disrupt bacterial cell functions, potentially making it effective against various pathogens. Preliminary studies suggest that similar compounds have shown significant activity against Gram-positive and Gram-negative bacteria .

Analgesic and Anti-inflammatory Effects

There is evidence indicating that compounds with similar structural motifs possess analgesic properties. Research into related benzenesulfonamides has demonstrated their effectiveness in reducing pain and inflammation, suggesting that this compound may have similar applications in pain management .

Case Studies and Research Findings

Several studies have explored the efficacy of sulfonamide derivatives, including those structurally related to 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide:

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide?

The compound is typically synthesized via a multi-step sequence involving sulfonylation, nucleophilic substitution, and cyclopropane functionalization. Key steps include:

- Sulfonamide formation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with cyclopropylamine in the presence of a base (e.g., potassium carbonate) under anhydrous conditions .

- N-Alkylation : Introducing the (1-methyl-1H-pyrrol-2-yl)methyl group via alkylation using a halogenated precursor (e.g., chloromethylpyrrole) in acetonitrile or DMF, with controlled heating to avoid side reactions .

- Purification : Solid-phase extraction (SPE) using HLB cartridges (conditioned with methanol and water) is recommended to isolate intermediates and final products .

Q. What analytical techniques are critical for characterizing this compound?

- LC-MS : For molecular weight confirmation and purity assessment. Use reverse-phase C18 columns with methanol/water gradients and formic acid as a mobile phase additive .

- NMR : ¹H/¹³C NMR to verify regioselectivity of substitution and cyclopropane geometry. Deuterated DMSO or CDCl₃ is preferred for solubility .

- X-ray crystallography : To resolve ambiguities in stereochemistry, particularly for the cyclopropyl and pyrrole moieties .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

- Glassware deactivation : Treat glassware with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption .

- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., cyclopropane ring formation) .

- Storage : Store intermediates at −18°C in amber vials under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can low yields in the N-alkylation step be addressed?

Low yields often stem from steric hindrance at the sulfonamide nitrogen. Mitigation strategies include:

- Catalytic additives : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction kinetics .

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to improve nucleophilicity of the pyrrole-methylamine intermediate .

- Temperature control : Gradual heating (40–60°C) minimizes decomposition of the alkylating agent .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

Discrepancies in activity assays (e.g., enzyme inhibition) may arise from:

- Batch variability : Implement QC protocols (HPLC purity >98%, ICP-MS for metal contaminants) to ensure consistency .

- Target specificity : Use isothermal titration calorimetry (ITC) to validate binding affinities and rule off-target effects .

- Metabolic stability : Perform microsomal stability assays (e.g., rat liver microsomes) to assess whether metabolites interfere with activity .

Q. How can computational modeling guide the design of analogs with improved properties?

- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with target enzymes (e.g., sulfotransferases) .

- QSAR models : Corrogate topological polar surface area (TPSA, ~86 Ų) and logP (~3) with permeability data to optimize bioavailability .

- DFT calculations : Analyze electronic effects of substituents (e.g., chloro vs. methoxy) on sulfonamide reactivity .

Q. What methodologies validate the stability of this compound under physiological conditions?

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .

- Photostability : Use a solar simulator (UV-Vis irradiation) to assess light sensitivity, particularly for the pyrrole moiety .

- Long-term storage : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

Methodological Considerations

Q. How to troubleshoot poor solubility in aqueous buffers for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) depending on the sulfonamide’s pKa (~6.5) .

Q. What strategies minimize byproduct formation during sulfonylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.